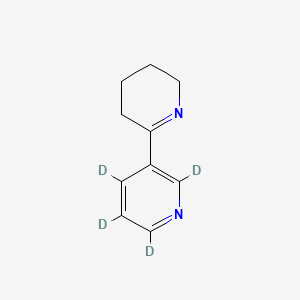

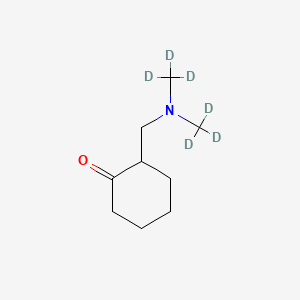

Anabasein-d4

Übersicht

Beschreibung

Anabaseine-d4 is a deuterated form of anabaseine, an alkaloid toxin produced by certain marine worms and ants. It is structurally similar to nicotine and anabasine, and it acts as an agonist on nicotinic acetylcholine receptors in both the central and peripheral nervous systems . The deuterated version, Anabaseine-d4, is often used in scientific research to study the pharmacokinetics and pharmacodynamics of anabaseine due to its stability and traceability in mass spectrometry .

Wissenschaftliche Forschungsanwendungen

Anabaseine-d4 has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Anabaseine-d4 primarily targets nicotinic acetylcholine receptors (nAChRs) in both the central nervous system (CNS) and peripheral nervous system (PNS) . These receptors play a crucial role in transmitting signals in the nervous system. Anabaseine-d4 has a higher binding affinity for nAChRs in the brain with an α7 subunit, as well as skeletal muscle receptors .

Mode of Action

The iminium form of Anabaseine-d4 binds to most nAChRs in the CNS and PNS . This binding causes the depolarization of neurons, leading to the release of both dopamine and norepinephrine . This interaction results in changes in neuronal activity and neurotransmitter release, influencing various physiological processes.

Biochemical Pathways

Anabaseine-d4 affects the cholinergic pathway, which involves the neurotransmitter acetylcholine. By acting as an agonist on nAChRs, Anabaseine-d4 influences the signaling in this pathway, affecting downstream effects such as muscle contraction, heart rate, and other autonomic functions .

Pharmacokinetics

It is known that anabaseine-d4 is used as an internal standard for quantifying anabasine levels in urine or other matrices for nicotine testing or environmental monitoring applications by lc-ms/ms or gc/ms .

Result of Action

The binding of Anabaseine-d4 to nAChRs results in the depolarization of neurons and the release of neurotransmitters . This can lead to various physiological effects, depending on the specific type of nAChR and its location in the body. For instance, Anabaseine-d4 causes paralysis in crustaceans and insects, presumably by acting as an agonist on peripheral neuromuscular nAChRs .

Action Environment

The action of Anabaseine-d4 can be influenced by various environmental factors. For example, its use as a botanical insecticide could lead to its release into the environment, and it may therefore be present in consumables other than tobacco products . Furthermore, Anabaseine-d4 is known to be present in electronic cigarettes, which have been considered as alternatives to smoked tobacco .

Biochemische Analyse

Biochemical Properties

Anabaseine-d4 interacts with nicotinic acetylcholine receptors in the central and peripheral nervous systems . The iminium form of Anabaseine-d4 binds to most of these receptors, but it has a higher binding affinity for receptors in the brain with an α7 subunit, as well as skeletal muscle receptors . This interaction leads to the depolarization of neurons and induces the release of both dopamine and norepinephrine .

Cellular Effects

Anabaseine-d4 influences cell function by acting as an agonist on peripheral neuromuscular nicotinic acetylcholine receptors . This interaction causes paralysis in crustaceans and insects, but not in vertebrates

Molecular Mechanism

The molecular mechanism of Anabaseine-d4 involves its binding to nicotinic acetylcholine receptors, leading to the depolarization of neurons . This binding interaction can cause changes in gene expression and potentially influence enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

It is known that nicotine-induced improvements in memory-related behaviors are generally seen over narrow dose-ranges, with higher doses causing a variety of side effects that interfere with performance .

Dosage Effects in Animal Models

It is known that the intravenous LD50 of Anabaseine ranges from 11 mg/kg to 16 mg/kg in mice, depending on the enantiomer .

Metabolic Pathways

It is known that Anabaseine is a tobacco alkaloid and has been used as a biomarker of active tobacco use .

Transport and Distribution

It is known that Anabaseine is a tobacco alkaloid and has been used as a biomarker of active tobacco use .

Subcellular Localization

It is known that Anabaseine is a tobacco alkaloid and has been used as a biomarker of active tobacco use .

Vorbereitungsmethoden

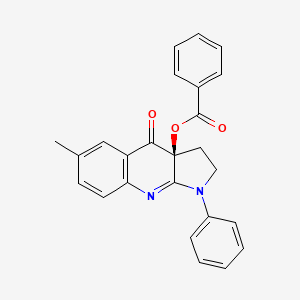

Synthetic Routes and Reaction Conditions: Anabaseine-d4 can be synthesized through a series of chemical reactions starting from deuterated precursors. One common method involves the reaction of deuterated nicotinic acid ethyl ester with N-benzoyl piperidone in a mixed aldol-like condensation reaction. This reaction yields a diketone, which rearranges in the presence of concentrated hydrochloric acid at high temperature to form anabaseine hydrochloride .

Industrial Production Methods: Industrial production of Anabaseine-d4 typically involves large-scale synthesis using the same chemical reactions as in laboratory settings but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and stability of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Anabaseine-d4 undergoes various chemical reactions, including:

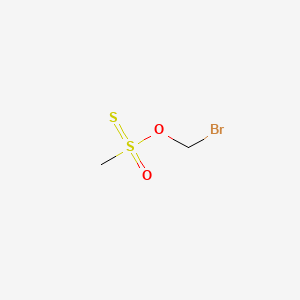

Oxidation: Anabaseine-d4 can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form tetrahydro derivatives.

Substitution: Anabaseine-d4 can undergo substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products:

Oxidation: N-oxides of Anabaseine-d4.

Reduction: Tetrahydro derivatives.

Substitution: Various substituted pyridine derivatives.

Vergleich Mit ähnlichen Verbindungen

Nicotine: Structurally similar and also acts on nicotinic acetylcholine receptors.

Anabasine: Another alkaloid with similar receptor activity.

GTS-21 (3-(2,4-dimethoxybenzylidene)-anabaseine): A derivative of anabaseine with a more selective binding profile for α7 nicotinic acetylcholine receptors

Uniqueness: Anabaseine-d4 is unique due to its deuterated nature, which provides enhanced stability and traceability in scientific studies. This makes it particularly valuable in pharmacokinetic and pharmacodynamic research, where precise measurement and tracking are crucial .

Eigenschaften

IUPAC Name |

2,3,4,6-tetradeuterio-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8H,1-2,5,7H2/i3D,4D,6D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBPMADJYNSPOA-AJEVBKBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN=C(C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C2=NCCCC2)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661788 | |

| Record name | (2',4',5',6'-~2~H_4_)-3,4,5,6-Tetrahydro-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-05-4 | |

| Record name | (2',4',5',6'-~2~H_4_)-3,4,5,6-Tetrahydro-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B561913.png)

![propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B561922.png)

![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionic Acid](/img/new.no-structure.jpg)

![2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide](/img/structure/B561924.png)